N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-(pyridine-4-carbonylamino)-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O3/c17-11-2-1-3-12(8-11)19-15(23)13-9-24-16(20-13)21-14(22)10-4-6-18-7-5-10/h1-9H,(H,19,23)(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPJEFOLIAQMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=COC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α-haloketone and an amide.
Introduction of the 3-Chlorophenyl Group: The 3-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a 3-chlorophenyl halide and a suitable nucleophile.
Attachment of the Isonicotinamido Group: The isonicotinamido group can be attached through an amide coupling reaction using isonicotinic acid or its derivatives and an appropriate coupling reagent.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxazole ring, leading to the formation of oxazole N-oxides.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Oxazole N-oxides.
Reduction: Amine or alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide is studied for its potential as a bioactive molecule. Its applications in drug development include:
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents.
- Anticancer Properties : Preliminary studies indicate that the compound may exhibit cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.
- Enzyme Inhibition : Research has identified its ability to inhibit specific enzymes, which is crucial for developing treatments for conditions like diabetes and cancer.
Biological Research
In biological studies, this compound is explored for its interactions with various molecular targets:
- Mechanism of Action : The compound likely interacts with enzymes or receptors, modulating biochemical pathways associated with disease states. This includes potential effects on signal transduction and gene expression.
- Pharmacodynamics and Pharmacokinetics : Investigations into how the compound behaves in biological systems are ongoing, focusing on its absorption, distribution, metabolism, and excretion (ADME) properties.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of this compound:
- Anticancer Activity Study : In vitro research demonstrated that derivatives similar to this compound exhibited significant growth inhibition against various cancer cell lines. For example, compounds with similar structures showed mean GI50 values indicating potent cytotoxicity against cancer cells.
- Enzyme Inhibition Assays : Studies evaluating enzyme inhibition revealed that this compound could effectively inhibit α-glucosidase, which is essential for managing blood sugar levels in diabetic patients. Additionally, strong inhibition rates against β-glucuronidase were observed.
- Synthesis and Characterization : The synthesis of this compound typically involves cyclization reactions and nucleophilic substitutions to introduce functional groups effectively. These methods are crucial for producing derivatives with enhanced biological activity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
N-(3-Chlorophenyl)-5-methyl-4-isoxazolecarboxamide
Key Structural Differences :
Implications :
- Electronic Properties : The isoxazole’s oxygen may enhance polarity and hydrogen-bonding capacity compared to oxazole.
2-Isonicotinoyl-N-substituted Hydrazinecarboxamides
Key Structural Differences :
- Backbone: These compounds feature a hydrazinecarboxamide linker between the isonicotinoyl group and aryl substituents, unlike the direct oxazole-carboxamide linkage in the target compound .
Functional Comparison :
- The hydrazine linker may confer conformational flexibility, whereas the oxazole core in the target compound provides rigidity and planar geometry.
Benzothiazole Derivatives (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide)
Key Structural Differences :
Implications :
- Electron-Withdrawing Effects : Trifluoromethyl groups enhance metabolic stability and lipophilicity.
- Pharmacological Potential: Benzothiazole derivatives are known for antitumor and antimicrobial activities, suggesting the target oxazole analog may share similar applications.
2-Cyano-N-(4-sulfamoylphenyl)ethanamide Derivatives
Key Structural Differences :
- Functional Groups: Incorporate cyano and sulfamoyl groups instead of isonicotinamido and oxazole.
- Synthesis: Prepared via coupling of cyanoacetanilides with diazonium salts, yielding products with high yields (94%–95%) .
Comparative Bioactivity :
- The sulfamoyl group enhances water solubility, while the cyano group may improve binding to enzymes like carbonic anhydrase.
Research Findings and Implications
- Synthetic Accessibility : The target compound’s oxazole core and isonicotinamido group may be synthesized using methods analogous to those for hydrazinecarboxamides (e.g., coupling with isocyanates) .
- Bioactivity Potential: Structural analogs like benzothiazoles and sulfamoyl derivatives highlight the importance of electron-withdrawing groups and heterocyclic cores in drug design .
- Structure-Activity Relationships (SAR) : The oxazole’s rigidity and isonicotinamido’s hydrogen-bonding capacity may offer unique advantages in target binding compared to isoxazole or benzothiazole derivatives.
Biological Activity
N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide is a synthetic organic compound characterized by its unique oxazole ring structure along with a 3-chlorophenyl and an isonicotinamido group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, comparative studies with similar compounds, and potential therapeutic applications.
Chemical Structure and Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Oxazole Ring : This is achieved through cyclization reactions involving α-haloketones and amides.
- Introduction of the 3-Chlorophenyl Group : This is done via nucleophilic aromatic substitution using a 3-chlorophenyl halide.
- Attachment of the Isonicotinamido Group : This involves an amide coupling reaction with isonicotinic acid or its derivatives.
These synthetic routes allow for the production of this compound in a laboratory setting, making it accessible for further biological evaluation and research .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of activity. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results comparable to standard antibiotics .
Anticancer Potential
The compound's anticancer properties have been explored through various preclinical studies. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (H460). The mechanism appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation, such as the MAPK pathway .
Table 1: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Results |
|---|---|---|
| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition observed |
| Anticancer | MDA-MB-231 (breast cancer) | Cytotoxicity comparable to doxorubicin |
| H460 (lung cancer) | Effective at low concentrations |
The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. These include:
- Enzymatic Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : It can modulate receptor activity that influences cell signaling.
- Gene Expression Alteration : The compound may affect transcription factors that regulate gene expression related to cell survival and proliferation.
These interactions lead to significant changes in cellular processes, ultimately contributing to its antimicrobial and anticancer effects .
Comparative Studies
When compared to similar compounds such as N-(3-chlorophenyl)-2-(isonicotinamido)thiazole-4-carboxamide and N-(3-chlorophenyl)-2-(isonicotinamido)pyrrole-4-carboxamide, this compound exhibits unique electronic and steric properties due to the oxazole ring. These differences may enhance its biological activity compared to thiazole or pyrrole derivatives .
Case Studies
In a notable study, researchers synthesized a series of related compounds and evaluated their biological activities through molecular docking and cytotoxicity assays. The findings indicated that modifications in the substituents significantly impacted the efficacy against cancer cell lines, with certain derivatives showing enhanced activity over the parent compound .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-(3-chlorophenyl)-2-(isonicotinamido)oxazole-4-carboxamide, and how can purity be ensured?
- Methodology : The compound can be synthesized via a multi-step approach involving coupling reactions. For example, a carboxamide derivative can be formed by reacting an activated carboxylic acid (e.g., 4-nitrobenzoyl chloride) with a substituted amine under Schotten-Baumann conditions . Purity is typically confirmed using HPLC (≥98% purity threshold) and structural validation via H NMR, C NMR, and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?
- Methodology :
- NMR : The H NMR spectrum will show distinct peaks for the oxazole ring protons (δ 8.2–8.5 ppm), aromatic protons from the 3-chlorophenyl group (δ 7.3–7.6 ppm), and the isonicotinamido NH (δ 10.2–10.5 ppm) .
- IR : A strong carbonyl stretch (~1680–1700 cm) confirms the carboxamide and oxazole moieties .
- Mass Spec : HRMS provides exact mass confirmation (e.g., calculated vs. observed [M+H]) to rule out impurities .
Q. What solvent systems are optimal for solubility and stability in biological assays?
- Methodology : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO (tested at 10–50 mM stock solutions). Stability studies (via HPLC) recommend storage at –20°C in anhydrous DMSO to prevent hydrolysis of the carboxamide bond .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodology :
Analog Synthesis : Introduce substituents on the oxazole ring (e.g., methyl, halogen) or modify the 3-chlorophenyl group (e.g., electron-withdrawing groups) to assess impact on activity .
Biological Testing : Use standardized assays (e.g., kinase inhibition, cytotoxicity) to correlate structural changes with efficacy. For example, replace the isonicotinamido group with benzothiazole analogs to evaluate target selectivity .
Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or receptors .
Q. How should contradictory data in biological assays (e.g., cytotoxicity vs. target inhibition) be resolved?
- Methodology :
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 0.1–100 µM) to rule out off-target effects at high doses .
- Counter-Screens : Test against related enzymes (e.g., cytochrome P450 isoforms) to identify non-specific interactions .
- Orthogonal Assays : Validate results using SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to confirm target dependency .
Q. What crystallographic techniques are suitable for resolving the compound’s conformational flexibility?
- Methodology : Single-crystal X-ray diffraction (SCXRD) at 293 K can determine the spatial arrangement of the oxazole and carboxamide groups. Key parameters include bond angles (e.g., C4–N1–C5) and torsion angles (e.g., oxazole-phenyl dihedral angles) to assess planarity . SCXRD data refinement (R factor < 0.05) ensures high confidence in structural assignments .
Q. How can metabolic stability and toxicity be evaluated preclinically?
- Methodology :
- In Vitro Metabolism : Use liver microsomes (human/rodent) to measure half-life () and identify metabolites via LC-MS/MS .
- Toxicity Profiling : Conduct Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer) to detect off-target effects linked to pleiotropic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
